![molecular formula C43H40N6O3 B148760 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid CAS No. 752179-89-8](/img/structure/B148760.png)

5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

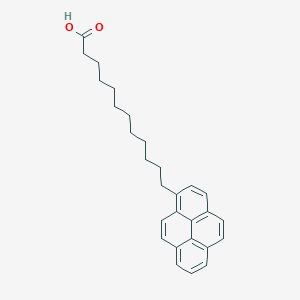

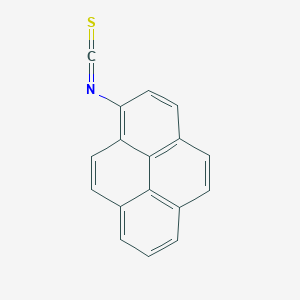

The compound “5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid” is a complex organic molecule. It is also known as 1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid . This compound is related to a class of drugs known as angiotensin II receptor blockers (ARBs) .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an imidazole ring, a biphenyl group, a tetrazolyl group, and a carboxylic acid group . The presence of these groups contributes to the compound’s properties and its interactions with biological targets.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 716.87 g/mol . It is a solid at room temperature with a melting point of 161°C . The compound is slightly soluble in chloroform and methanol .Scientific Research Applications

Proteomics Research

N2-Trityl Olmesartan Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.

Synthesis of Trityl Radicals

The compound is related to trityl radicals , which have been the focus of significant research . Trityl radicals are known for their stability and are used in various fields, including materials science and biology.

Spin Labeling

Trityl radicals, including those related to N2-Trityl Olmesartan Acid, are used in spin labeling . Spin labeling is a technique where radicals are attached to molecules to enable the study of their motion and environment. This is particularly useful in the study of biological molecules.

Development of Paramagnetic Reagents

Trityl radicals are used in the development of stable paramagnetic reagents . These reagents are used in various fields, including chemistry and medicine, for their unique properties.

Mechanism of Action

Target of Action

N2-Trityl Olmesartan Acid, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .

Biochemical Pathways

Olmesartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of Olmesartan has been observed to be nearly linear and dose-dependent under the therapeutic range . The steady-state level of Olmesartan is achieved after consistent administration .

Action Environment

The action of Olmesartan can be influenced by several factors. Age, body weight, sex, patient status, and renal function are factors influencing the clearance of Olmesartan . For instance, severe renal impairment could cause a clearance decrease of ≥30% . Older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .

properties

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Trityl Olmesartan Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)